molecular formula C19H14ClN3O4S B2888232 4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide CAS No. 31790-00-8

4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide

Cat. No.: B2888232
CAS No.: 31790-00-8
M. Wt: 415.85
InChI Key: CPTAQAUPTREQER-UHFFFAOYSA-N
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Description

4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-chloro-substituted benzene ring linked to a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a phenylmethylene group bearing a 3-nitro-phenylamino moiety. This compound belongs to a class of sulfonamides known for their structural diversity and applications in medicinal chemistry, particularly as antimicrobial, anticancer, and enzyme-targeting agents. Its nitro group (-NO₂) and aromatic substituents contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c20-15-9-11-18(12-10-15)28(26,27)22-19(14-5-2-1-3-6-14)21-16-7-4-8-17(13-16)23(24)25/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTAQAUPTREQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31790-00-8
Record name 4-CHLORO-N-((3-NITRO-PHENYLAMINO)-PHENYL-METHYLENE)-BENZENESULFONAMIDE
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Biological Activity

4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide, known for its complex structure and diverse functional groups, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an anti-cancer agent. This compound features a sulfonamide group, which is well-known for its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClN3O4SC_{19}H_{14}ClN_{3}O_{4}S, with a CAS number of 31790-00-8. The presence of chloro and nitro substituents enhances its reactivity and biological activity, making it a focal point in pharmaceutical research.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity . It has been shown to selectively induce cytotoxicity and apoptosis in various cancer cell lines, including triple-negative breast cancer cells. The mechanism of action involves the inhibition of carbonic anhydrase enzymes, which are crucial in tumor growth and metastasis.

Table 1: Summary of Biological Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
Triple-Negative Breast Cancer (TNBC)10Carbonic anhydrase inhibition
A549 (Lung cancer)15Induction of apoptosis
HeLa (Cervical cancer)12Cell cycle arrest

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its therapeutic potential.

Synthetic Route Overview:

  • Formation of the Methylene Bridge : Reaction between the appropriate aniline derivatives.
  • Chlorination : Introduction of the chloro group via electrophilic aromatic substitution.
  • Nitration : Addition of the nitro group to the phenyl ring.

Molecular Interactions

Molecular docking studies have demonstrated favorable interactions between this compound and carbonic anhydrase IX, highlighting its potential as a selective inhibitor. These studies provide insights into the binding affinity and specificity towards biological targets.

Case Studies

  • In Vitro Studies : A study conducted on triple-negative breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Comparative Analysis : When compared to simpler sulfonamide derivatives, this compound exhibited enhanced solubility and biological activity, making it a promising candidate for further drug development.

Scientific Research Applications

4-Chloro-3-nitro-benzene sulfonyl chloride

Production and Use:
4-chloro-3-nitro-benzene sulfonyl chloride is a chemical compound used as an intermediate in the preparation of diphenylamine dyestuffs . An improved process for producing this intermediate involves the direct chlorsulfonation of ortho-chloronitro-benzene, reacting one mol of ortho-chloro-nitrobenzene with two to six mols of chlorsulfonic acid, with agitation, at a reaction temperature of 100 to 130 degrees Celsius until the evolution of hydrogen chloride is substantially completed . The resulting 4-chloro-3-nitro-benzene sulfonyl chloride is recovered by adding the reaction mass to a slurry of crushed ice and water, separating it as fine, waxy granules . These granules are then filtered, sludged with ice-water, neutralized with sodium bicarbonate, filtered again, and washed with ice-water . This process can yield over 90% of the theoretical amount of 4-chloro-3-nitro-benzene sulfonyl chloride with a high degree of purity .

Prior Methods:
Historically, 4-chloro-3-nitro-benzene sulfonyl chloride was produced through a two-step process involving the sulfonation of ortho-chloro-nitrobenzene, followed by a reaction of the sulfonic acid with phosphorous pentachloride . However, this method resulted in an impure form of the compound, necessitating purification before use in dyestuffs production, rendering the process uneconomical .

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl

Properties:
Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl-, also known as 4-chloro-n-methyl-3-nitro-n-phenylbenzenesulfonamide, has a molecular weight of 326.76 g/mol .

4-CHLORO-N-((3-NITRO-PHENYLAMINO)-PHENYL-METHYLENE)-BENZENESULFONAMIDE

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide derivatives with chloro, nitro, or aryl substituents are well-studied for their conformational, synthetic, and biological properties. Below is a detailed comparison with key analogs:

Structural and Conformational Differences
Compound Name Substituents on Sulfonamide Nitrogen Key Structural Features Dihedral Angle (Sulfonyl Ring vs. Anilino Ring) Torsion Angle (C—SO₂—NH—C) Evidence ID
Target Compound (3-Nitro-phenylamino)-phenyl-methylene Nitro group introduces strong electron-withdrawing effects; extended conjugation Not reported in evidence Not reported N/A
4-Chloro-N-(3,5-dichlorophenyl)-benzenesulfonamide 3,5-Dichlorophenyl Two meta-chloro groups increase steric bulk and electron-withdrawing effects 87.9° 77.8°
4-Chloro-N-(3-chlorophenyl)-benzenesulfonamide 3-Chlorophenyl Single meta-chloro substituent; moderate steric and electronic effects 77.1° -58.4°
4-Chloro-N-(3-methylbenzoyl)-benzenesulfonamide 3-Methylbenzoyl Acyl group enhances hydrogen bonding via carbonyl oxygen 84.4° -70.7°

Key Observations :

  • Bulkier substituents (e.g., dichlorophenyl) lead to larger dihedral angles between aromatic rings, reducing π-π stacking interactions .
  • Acyl groups (e.g., benzoyl) introduce additional hydrogen-bonding sites, influencing crystal packing .

Key Observations :

  • Sulfonyl chloride + amine is a common route for sulfonamide synthesis .
  • Phosphorous oxychloride (POCl₃) is frequently used to activate carboxylic acids for acylation reactions .

Key Observations :

  • Nitro groups (-NO₂) are often associated with anticancer activity due to redox-active properties .
  • Quinoline hybrids exhibit enhanced antimicrobial activity via metal coordination .
Crystallographic and Hydrogen-Bonding Features
Compound Name Hydrogen-Bonding Interactions Crystal Packing Behavior Evidence ID
Target Compound Likely N–H···O=S and N–H···O–NO₂ interactions Predicted layered packing due to planar aromatic systems Inferred
4-Chloro-N-(3,5-dichlorophenyl)-benzenesulfonamide N–H···O=S forms inversion dimers; Cl···Cl van der Waals interactions Dense packing with halogen interactions
4-Chloro-N-(3-methylbenzoyl)-benzenesulfonamide Water-mediated H-bonding (O–H···O=S and O–H···C=O) Extended 3D network via H₂O bridges

Key Observations :

  • Water molecules in crystal structures mediate complex hydrogen-bonding networks .
  • Halogen substituents (e.g., Cl) contribute to van der Waals interactions and dense packing .

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential nucleophilic substitution and condensation reactions. A common approach starts with 4-chlorobenzenesulfonyl chloride reacting with a substituted aniline (e.g., 3-nitroaniline) under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide intermediate. Condensation with a benzaldehyde derivative introduces the methylene bridge. Key intermediates are characterized via HPLC for purity and NMR (1H/13C) to confirm regiochemistry and functional group integrity .

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in related sulfonamides like 4-Chloro-N-(3-methylphenyl)benzenesulfonamide, SCXRD revealed hydrogen bonding between the sulfonamide NH and adjacent sulfonyl oxygen atoms, forming a supramolecular network. Torsional angles between aromatic rings and steric effects from substituents (e.g., nitro groups) further dictate packing efficiency .

Advanced: How does the reactivity of this compound vary with nucleophiles, and what mechanistic insights exist?

The electron-withdrawing nitro and chloro groups activate the sulfonamide for nucleophilic attack. Substitution reactions at the sulfonyl group (e.g., with amines) proceed via a two-step mechanism: deprotonation of the NH group followed by nucleophilic displacement. Kinetic studies using UV-Vis spectroscopy and DFT calculations can map transition states and identify rate-limiting steps .

Advanced: What methodologies are used to evaluate its biological activity, particularly enzyme inhibition?

Enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) employ fluorescence quenching or isothermal titration calorimetry (ITC) . Structural analogs with trifluoromethyl or pyridinyl substituents show enhanced binding affinity due to hydrophobic interactions. Dose-response curves (IC50 values) and molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .

Advanced: How do spectral data inconsistencies arise in characterization, and how are they resolved?

Discrepancies in IR (e.g., NH stretching) or NMR (e.g., aromatic splitting patterns) often stem from polymorphism or solvent effects. For example, nitro-group resonance in DMSO-d6 vs. CDCl3 can shift proton signals by 0.5 ppm. Cross-validation with high-resolution mass spectrometry (HRMS) and variable-temperature NMR resolves ambiguities .

Advanced: What computational strategies optimize its solubility without compromising bioactivity?

Molecular dynamics simulations (e.g., GROMACS) model solvation shells to assess polarity. Introducing hydrophilic groups (e.g., hydroxyl) at the phenyl ring meta-position improves aqueous solubility, while maintaining the sulfonamide’s enzyme-binding motif. Hansen solubility parameters guide solvent selection for crystallization .

Advanced: How are reaction kinetics and byproduct formation monitored during scale-up?

Inline FTIR spectroscopy tracks reactant consumption in real time. For scale-up, microreactors with controlled residence time minimize byproducts like hydrolyzed sulfonic acids. Process Analytical Technology (PAT) tools (e.g., Raman probes) ensure compliance with QbD (Quality by Design) principles .

Advanced: What role does the nitro group play in photostability, and how is degradation mitigated?

The nitro group’s electron-deficient nature increases susceptibility to UV-induced radical formation. Accelerated degradation studies (e.g., ICH Q1B guidelines) under UV/Vis light identify degradation pathways. Stabilizers like antioxidants (e.g., BHT) or encapsulation in cyclodextrins reduce photolytic decomposition .

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